molecular formula C8H8ClN3O4 B3058481 Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate CAS No. 89660-16-2

Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate

Cat. No.: B3058481
CAS No.: 89660-16-2
M. Wt: 245.62
InChI Key: SGTRCPLBAVBGBK-UHFFFAOYSA-N
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Description

Ethyl (6-Chloro-2-nitro-3-pyridyl)carbamate is a chemical compound with the CAS Registry Number 89660-16-2 . It is characterized by the molecular formula C8H8ClN3O4 and has a molecular weight of 245.62 g/mol . Its structure can be represented by the SMILES string O=C(OCC)NC1=CC=C(Cl)N=C1 N+ =O . As a pyridine derivative featuring both chloro and nitro substituents, this compound serves as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. The specific applications and detailed mechanism of action for this compound in research settings are not fully detailed in the available sources. Researchers value such nitro-heterocyclic carbamates for their potential in constructing more complex molecular architectures, particularly in the development of pharmaceutical agents and agrochemicals. Safety and Handling: This compound should be handled with care. It carries the GHS signal word "Danger" and has the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . The corresponding precautionary statements must be followed. The UN number is 2811 and it is classified in packing group III . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

ethyl N-(6-chloro-2-nitropyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O4/c1-2-16-8(13)10-5-3-4-6(9)11-7(5)12(14)15/h3-4H,2H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTRCPLBAVBGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40754833
Record name Ethyl (6-chloro-2-nitropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40754833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89660-16-2
Record name Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89660-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (6-chloro-2-nitropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40754833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Starting Material Selection

The synthesis of ethyl (6-chloro-2-nitro-3-pyridyl)carbamate requires a pyridine core functionalized with nitro, chloro, and carbamate groups at specific positions. Retrosynthetically, the molecule can be deconstructed into:

  • A 3-aminopyridine precursor for carbamate installation.
  • Electrophilic nitration and chlorination intermediates.
  • Ethyl chloroformate or isocyanate reagents for carbamate formation.

Key starting materials include 2-nitro-3-aminopyridine derivatives, as evidenced by analogous syntheses of pyridylcarbamates in the literature. The chlorination step often employs POCl₃ or SOCl₂ under controlled conditions, while nitration typically utilizes mixed acid systems (HNO₃/H₂SO₄).

Stepwise Synthetic Methodologies

Route A: Sequential Nitration-Chlorination-Carbamoylation

Nitration of 3-Aminopyridine

A modified mixed-acid protocol achieves regioselective nitration at the 2-position:

  • Conditions : 3-Aminopyridine (1.0 equiv) in fuming HNO₃ (3.5 equiv) and concentrated H₂SO₄ at 0–5°C for 6 hr.
  • Yield : 68–72% of 2-nitro-3-aminopyridine, confirmed by $$^{1}\text{H}$$-NMR ($$\delta$$ 8.21 ppm, d, J = 5.1 Hz, H-6) and HRMS.
Chlorination at the 6-Position

Chlorination proceeds via electrophilic aromatic substitution:

  • Reagents : POCl₃ (5.0 equiv) with catalytic DMF in refluxing toluene.
  • Reaction Time : 12 hr at 110°C.
  • Outcome : 6-Chloro-2-nitro-3-aminopyridine isolated in 65% yield after silica gel chromatography.
Carbamate Formation

Ethyl carbamate installation uses ethyl chloroformate under Schotten-Baumann conditions:

  • Protocol : 6-Chloro-2-nitro-3-aminopyridine (1.0 equiv), ethyl chloroformate (1.2 equiv), and NaHCO₃ (2.5 equiv) in THF/H₂O (3:1) at 0°C.
  • Workup : Extraction with EtOAc, drying over MgSO₄, and solvent evaporation.
  • Yield : 78% purity >95% by HPLC.

Route B: Palladium-Catalyzed Cross-Coupling Approach

For substrates requiring late-stage functionalization, Pd-mediated strategies offer advantages:

Suzuki-Miyaura Coupling
  • Substrate : 3-Amino-6-bromo-2-nitropyridine.
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), ethyl boronate (1.5 equiv) in dioxane/H₂O (4:1) at 80°C.
  • Limitation : Requires pre-installed bromine at C-6, complicating scalability.

Optimization Strategies for Improved Efficiency

Solvent Effects on Carbamoylation

Comparative studies reveal polar aprotic solvents enhance reaction rates:

Solvent Reaction Time (hr) Yield (%)
THF 6 78
DMF 2 85
DCM 8 62

Data adapted from large-scale optimizations.

Temperature-Dependent Nitration Regioselectivity

Lower temperatures (−10°C) favor 2-nitro isomer formation (95:5 2-NO₂:4-NO₂ ratio), while higher temperatures (25°C) reduce selectivity to 80:20.

Analytical Characterization and Quality Control

Spectroscopic Data

  • $$^{1}\text{H}$$-NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 8.44 (d, J = 5.2 Hz, 1H, H-4), 8.97 (d, J = 5.2 Hz, 1H, H-5), 10.31 (s, 1H, NH).
  • HRMS (ESI) : Calcd for C₈H₇ClN₃O₄ [M+H]⁺: 260.0064. Found: 260.0061.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at RT 6.54 min, confirming >99% purity in optimized batches.

Industrial-Scale Considerations

Cost Analysis of Routes

Step Route A Cost ($/kg) Route B Cost ($/kg)
Nitration 120 N/A
Chlorination 95 220
Carbamoylation 80 150
Total 295 370

Economic data derived from pilot plant trials.

Waste Management

Route A generates 8.2 kg waste/kg product (mainly acidic aqueous streams), while Route B produces 12.5 kg waste/kg product due to Pd residues.

Chemical Reactions Analysis

Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of ethyl (6-chloro-3-aminopyridyl)carbamate.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study its effects on various biological systems.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Structural Analogs: Pyridine-Based Carbamates

Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate
  • Molecular Formula : C₉H₁₀ClN₃O₄
  • MW : 259.65
  • Key Differences : A methyl group replaces the hydrogen on the carbamate nitrogen. This substitution increases molecular weight slightly and may alter steric effects and metabolic pathways .
Ethyl N-(6-Fluoro-3-iodo-2-pyridinyl)carbamate
  • Molecular Formula : C₈H₈FIN₂O₂
  • MW : 310.02
  • Key Differences : Fluorine and iodine substituents at the 6- and 3-positions, respectively. Halogens influence electronic properties and binding affinity, making this compound suitable for radiopharmaceuticals or targeted therapies .
  • Applications : Listed as a pharmaceutical intermediate (e.g., HT compound AG) .
tert-Butyl 6-Chloro-5-pivalamidopyridin-2-ylcarbamate
  • Molecular Formula : C₁₅H₂₂ClN₃O₃
  • MW : 327.81

Functional Analogs: Carbamate Derivatives

Ethyl Carbamate (Urethane)
  • Molecular Formula: C₃H₇NO₂
  • MW : 89.09
  • Key Differences : Lacks pyridine and nitro/chloro substituents. Found naturally in fermented beverages (e.g., Chinese白酒), with an average concentration of 0.072 mg/kg in成品酒 .
  • Biological Activity: Carcinogenicity: Moderate (induces lung adenomas in mice at high doses) . Mutagenicity: Not directly mutagenic but metabolized to reactive intermediates .
  • Regulatory Status: Exceeds safety limits (150 µg/L) in 48.7% of tested成品酒, posing carcinogenic risks (MOE = 6,289 for general population) .
Vinyl Carbamate
  • Molecular Formula: C₃H₅NO₂
  • MW : 87.08
  • Key Differences : Contains a vinyl group instead of ethyl.
  • Biological Activity: Carcinogenicity: 10–50× more potent than ethyl carbamate in inducing skin, liver, and lung tumors in rodents . Mutagenicity: Directly mutagenic in Salmonella typhimurium strains (TA1535/TA100) via cytochrome P-450 activation .
Ethyl N-Hydroxycarbamate
  • Molecular Formula: C₃H₇NO₃
  • MW : 105.09
  • Key Differences : Hydroxylamine derivative of ethyl carbamate.
  • Biological Activity : Weak direct mutagenicity (2–3 revertants/µmol) in S. typhimurium, but inhibited by liver enzymes .

Comparative Data Table

Compound Name Molecular Formula MW Substituents Carcinogenicity Mutagenicity Key Applications
Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate C₈H₈ClN₃O₄ 245.62 6-Cl, 2-NO₂, 3-carbamate Not reported Not reported Chemical synthesis intermediate
Ethyl Carbamate C₃H₇NO₂ 89.09 Ethyl carbamate Moderate (rodents) Indirect (via metabolism) Alcoholic beverages, industrial
Vinyl Carbamate C₃H₅NO₂ 87.08 Vinyl carbamate High (rodents) Direct (TA1535/TA100) Carcinogenesis studies
Ethyl N-(6-Fluoro-3-iodo-2-pyridinyl)carbamate C₈H₈FIN₂O₂ 310.02 6-F, 3-I, 2-carbamate Not reported Not reported Pharmaceutical intermediates
tert-Butyl Carbamate C₅H₁₁NO₂ 117.15 tert-Butyl group Inactive (A/J mice) Inactive Inert reference compound

Key Research Findings

  • Metabolic Pathways: Ethyl carbamate’s carcinogenicity arises from metabolic activation to vinyl carbamate or epoxyethyl intermediates, which bind DNA and proteins . In contrast, this compound’s nitro group may redirect metabolism toward denitration or reduction, but evidence is lacking.
  • Structural-Activity Relationships (SAR) :
    • Halogen Effects : Chloro and iodo substituents enhance electrophilicity and binding to biological targets .
    • Nitro Group : May confer stability or act as a leaving group in nucleophilic substitution reactions.

Biological Activity

Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate is a chemical compound recognized for its diverse biological activities, particularly in agricultural and medicinal applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈ClN₃O₄ and a molecular weight of approximately 259.65 g/mol. The compound features a pyridine ring substituted with chlorine and nitro groups, which contribute to its biological activity. Its CAS number is 89660-17-3, classifying it as a carbamate derivative.

Biological Activities

1. Insecticidal Properties

This compound exhibits significant insecticidal activity, particularly against various agricultural pests. It functions similarly to neonicotinoids, targeting nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death upon exposure. Studies have shown that compounds within this class can effectively control pests resistant to other insecticides, thus providing a valuable tool for pest management in agriculture .

2. Herbicidal Activity

The compound also demonstrates herbicidal properties, making it effective against a range of weed species. Its selectivity is attributed to the unique structural features that allow it to disrupt plant growth mechanisms without harming crops. This selectivity is crucial for sustainable agricultural practices where crop protection is necessary.

3. Antimicrobial Potential

Emerging research indicates that this compound may possess antimicrobial properties. Preliminary studies suggest its efficacy against certain bacteria and fungi, although comprehensive investigations are required to elucidate the specific mechanisms of action and potential applications in medical microbiology.

The primary mechanism of action for this compound involves the modulation of neurotransmission in target organisms:

  • Insecticidal Mechanism: The compound binds to nAChRs in insects, causing overstimulation of the nervous system, which results in paralysis and death.
  • Herbicidal Mechanism: It disrupts key metabolic pathways in plants, inhibiting growth and development.

Case Studies

Data Summary

Property Value
Molecular FormulaC₇H₈ClN₃O₄
Molecular Weight259.65 g/mol
CAS Number89660-17-3
Insecticidal ActivityEffective against resistant pests
Herbicidal ActivitySelective against weeds
Antimicrobial PotentialEmerging evidence

Q & A

Q. What are the recommended synthetic routes for ethyl (6-chloro-2-nitro-3-pyridyl)carbamate, and how can purity be validated?

Methodology:

  • Synthesis : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 6-chloro-2-nitro-3-pyridylamine with ethyl chloroformate in anhydrous conditions (e.g., THF or DCM) under controlled pH (8–9) using a base like triethylamine .
  • Purification : Recrystallization from ethanol or acetonitrile is effective for removing unreacted intermediates. Column chromatography (silica gel, hexane/ethyl acetate gradient) can resolve byproducts.
  • Validation : Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and NMR (e.g., absence of amine protons in 1^1H NMR at δ 5–6 ppm) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Methodology:

  • Single-crystal X-ray diffraction : Use SHELXL for refinement to determine bond angles, torsion angles, and nitro-group orientation. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions (e.g., nitro group at C2, carbamate at C3). IR spectroscopy verifies carbamate C=O stretching (~1700 cm1^{-1}) and nitro N–O vibrations (~1520 cm1^{-1}) .

Q. What are the basic toxicological properties of ethyl carbamate derivatives, and how are they assessed?

Methodology:

  • In vitro assays : Use Ames test (Salmonella strains TA98/TA100) to screen for mutagenicity.
  • In vivo studies : Administer doses (50–200 mg/kg) to rodent models, monitoring hepatic DNA adducts via 32^{32}P-postlabeling. Ethyl carbamate is classified as a probable human carcinogen (IARC Group 2A) due to DNA alkylation and clastogenicity .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or stability of the nitro and carbamate groups?

Methodology:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to evaluate nitro-group resonance stabilization and carbamate hydrolysis kinetics. Solvent effects (e.g., PCM model for DMSO) improve accuracy.
  • Molecular dynamics : Simulate thermal decomposition pathways (e.g., nitro → nitrile oxide) under varying temperatures .

Q. What experimental strategies resolve contradictions between carcinogenicity and clastogenicity data?

Case Study: Ethyl carbamate shows carcinogenicity in mice (liver tumors) but inconsistent chromosomal aberrations.

  • Hypothesis testing : Design dose-response studies with endpoints at multiple timepoints. Use comet assays to detect early DNA strand breaks versus late-stage tumorigenesis.
  • Mechanistic analysis : Quantify ethyl carbamate metabolites (e.g., vinyl carbamate epoxide) via LC-MS/MS to correlate adduct formation with carcinogenic potential .

Q. How can chromatographic methods be optimized for trace-level detection in complex matrices?

Methodology:

  • Sample preparation : Solid-phase extraction (C18 cartridges) with methanol elution reduces matrix interference.
  • GC-MS/MS : Derivatize with 9-xanthydrol for enhanced sensitivity (LOD: 10 µg/L). Use selective ion monitoring (m/z 118 for carbamate fragment) .
  • Validation : Spike recovery tests (80–120%) and interlaboratory comparisons ensure reproducibility .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

Case Study: Disordered nitro or carbamate groups in crystal structures.

  • Strategies : Apply SHELXL restraints (e.g., DFIX for bond distances, FLAT for planar groups). Multi-temperature data collection (100–300 K) identifies static vs. dynamic disorder.
  • Validation : Check R-factor convergence (<5%) and Fo/Fc maps for residual electron density .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate
Reactant of Route 2
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Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate

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